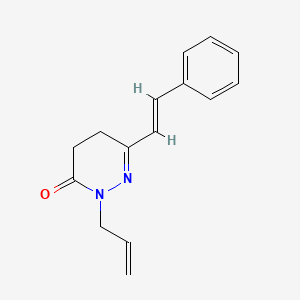

2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone

CAS No.: 1421944-10-6

Cat. No.: VC7221190

Molecular Formula: C15H16N2O

Molecular Weight: 240.306

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421944-10-6 |

|---|---|

| Molecular Formula | C15H16N2O |

| Molecular Weight | 240.306 |

| IUPAC Name | 6-[(E)-2-phenylethenyl]-2-prop-2-enyl-4,5-dihydropyridazin-3-one |

| Standard InChI | InChI=1S/C15H16N2O/c1-2-12-17-15(18)11-10-14(16-17)9-8-13-6-4-3-5-7-13/h2-9H,1,10-12H2/b9-8+ |

| Standard InChI Key | PDPWYHQARMDUBQ-CMDGGOBGSA-N |

| SMILES | C=CCN1C(=O)CCC(=N1)C=CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone (PubChem CID: 1472190) has the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol . Its IUPAC name is 6-[(E)-2-phenylethenyl]-2-prop-2-enyl-4,5-dihydropyridazin-3-one, reflecting the positions of the allyl (prop-2-enyl) and styryl (phenylethenyl) groups on the dihydropyridazinone scaffold . The "4,5-dihydro" designation indicates partial saturation of the pyridazinone ring, distinguishing it from fully aromatic analogs like 2-allyl-6-styryl-3(2H)-pyridazinone (PubChem CID: 5707076), which lacks the saturated C4–C5 bond .

Structural Characteristics

The compound’s structure features:

-

A dihydropyridazinone core (a six-membered ring with two adjacent nitrogen atoms and one ketone group).

-

An allyl group (-CH₂CH=CH₂) at the 2-position.

-

A styryl group (-CH=CH-C₆H₅) at the 6-position, configured in the trans (E) geometry .

The saturation at C4–C5 reduces ring aromaticity, potentially influencing electronic properties and biological interactions compared to fully unsaturated derivatives .

Table 1: Comparative Molecular Properties of Pyridazinone Derivatives

Synthesis and Structural Analysis

Stereochemical Considerations

The styryl group’s E configuration is stabilized by conjugation with the pyridazinone ring, as evidenced by the InChIKey PDPWYHQARMDUBQ-CMDGGOBGSA-N, which encodes the double-bond geometry . Nuclear Overhauser effect (NOE) spectroscopy would be required to confirm spatial arrangements in solution.

Pharmacological Activities

Antiplatelet and Cardiovascular Effects

Dihydropyridazinones with 6-aryl substituents demonstrate potent antiplatelet activity. For instance, 6-[p-[(chloroalkanoyl)amino]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone exhibits 16,000-fold greater in vitro antiaggregation activity than acetylsalicylic acid (aspirin) and a 40-fold enhanced hypotensive effect compared to dihydralazine . Although direct data on 2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone are lacking, its structural similarity suggests potential modulation of:

-

Cyclooxygenase (COX) enzymes, reducing thromboxane A₂ synthesis.

-

Phosphodiesterase (PDE) activity, increasing cyclic nucleotide levels to inhibit platelet aggregation .

Structure-Activity Relationships (SAR)

Key structural determinants of activity in dihydropyridazinones include:

-

Substituents at C6: Bulky aryl groups (e.g., styryl, 4-methylstyryl) enhance lipophilicity and target binding .

-

N-2 alkylation: Allyl groups improve metabolic stability compared to shorter alkyl chains .

-

Ring saturation: The 4,5-dihydro configuration increases conformational flexibility, potentially improving interactions with dynamic enzyme pockets .

Table 2: Pharmacological Activities of Selected Dihydropyridazinones

| Compound | Antiplatelet Activity (vs. Aspirin) | Hypotensive Activity (vs. Dihydralazine) |

|---|---|---|

| 6-[p-(Chloroalkanoylamino)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone | 16,000× (in vitro), 370× (ex vivo) | 40× |

| 2-Allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone | Not reported | Not reported |

Analytical Characterization

Spectroscopic Identification

-

Mass Spectrometry (MS): The molecular ion peak at m/z 240.30 (calculated for C₁₅H₁₆N₂O⁺) confirms the molecular weight .

-

Infrared (IR) Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~3050 cm⁻¹ (C-H aromatic) are characteristic .

-

Nuclear Magnetic Resonance (NMR):

Chromatographic Behavior

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases would separate this compound from related analogs. The logP value (~2.5, estimated via XLogP3) suggests moderate hydrophobicity, requiring ~50–70% acetonitrile for elution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume